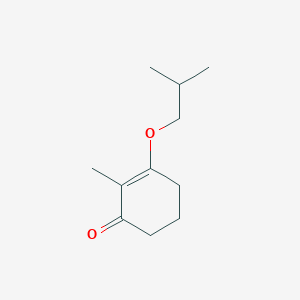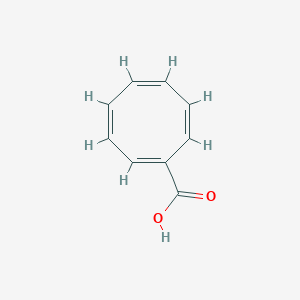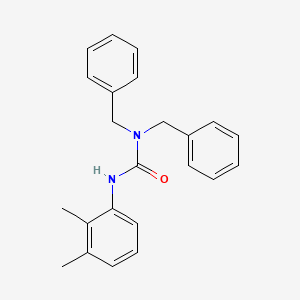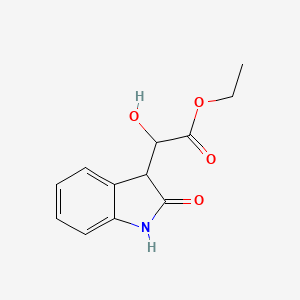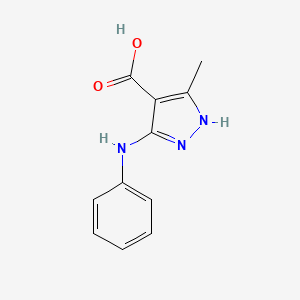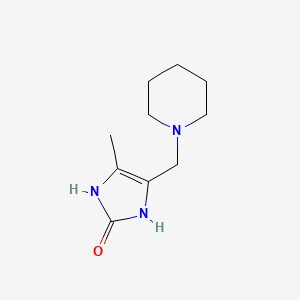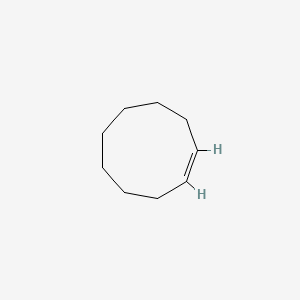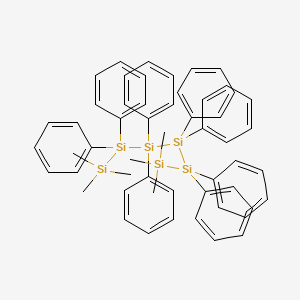
Hexasilane, 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane: is a unique organosilicon compound with the molecular formula C54H58Si6 and a molecular weight of 875.58 g/mol This compound is characterized by its six silicon atoms, each bonded to phenyl and methyl groups, forming a highly symmetrical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide in the presence of a catalyst. The reaction proceeds under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, nucleophiles like Grignard reagents.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The phenyl and methyl groups attached to the silicon atoms also play a role in modulating the compound’s properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,3,3,3-hexamethyl-2-phenyltrisilane
- 2,2,4,4,6,6-hexamethyl-1,3,5-cyclohexanetrione
- 1,1,1,6,6,6-hexaphenyl-3-methyl-3-hexene
- 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane
- 1,1,1,6,6,6-hexaphenyl-hexane-2,5-dione
Uniqueness: 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane stands out due to its highly symmetrical structure and the presence of multiple silicon atoms. This unique arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89634-96-8 |
|---|---|
Molekularformel |
C54H58Si6 |
Molekulargewicht |
875.5 g/mol |
IUPAC-Name |
[diphenyl(trimethylsilyl)silyl]-[[diphenyl(trimethylsilyl)silyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C54H58Si6/c1-55(2,3)57(47-31-15-7-16-32-47,48-33-17-8-18-34-48)59(51-39-23-11-24-40-51,52-41-25-12-26-42-52)60(53-43-27-13-28-44-53,54-45-29-14-30-46-54)58(56(4,5)6,49-35-19-9-20-36-49)50-37-21-10-22-38-50/h7-46H,1-6H3 |
InChI-Schlüssel |
IXJFUGGPAKDQJD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
